molecular formula C23H17BrN6O3S B2759622 N-[4-({3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide CAS No. 895649-15-7

N-[4-({3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide

Cat. No. B2759622
CAS RN: 895649-15-7
M. Wt: 537.39
InChI Key: XLXHMHRLYCIHFP-UHFFFAOYSA-N
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Description

“N-[4-({3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide” is a compound with the molecular formula C23H17BrN6O3S . It has an average mass of 537.388 Da and a mono-isotopic mass of 536.026611 Da .


Synthesis Analysis

The synthesis of this compound involves the design and creation of novel compounds, containing in their molecules an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . These belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .


Molecular Structure Analysis

The molecular structure of this compound was characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques . The data obtained were in accordance with the assigned structures .

Scientific Research Applications

Synthesis and Pharmacological Activities

Several studies have reported the synthesis and investigation of triazoloquinazoline derivatives and their potential as pharmacological agents, particularly highlighting their H1-antihistaminic activities. For instance, compounds synthesized from butylamine and 3-ethyl aniline have shown significant protection against histamine-induced bronchospasm in guinea pigs, suggesting their potential as new classes of H1-antihistamines with negligible sedation compared to chlorpheniramine maleate, a reference standard (Alagarsamy et al., 2008), (Alagarsamy et al., 2009).

Antimicrobial and Antifungal Activities

Compounds with the triazoloquinazoline backbone have also been evaluated for their antimicrobial activities. In particular, novel sulphonamide derivatives have shown promising antimicrobial activity, with certain compounds exhibiting high activity towards various strains. Computational calculations provided insights into their reactivity and potential antimicrobial mechanisms (Fahim & Ismael, 2019).

Molecular Docking and Theoretical Studies

Further, the antimicrobial potential of triazoloquinazoline derivatives against specific pathogens, like phytopathogenic bacterium Xanthomonas oryzae pv. oryzae, has been substantiated through molecular docking studies, suggesting these compounds as promising candidates for agricultural bactericides. Notably, compounds bearing both a quinazolinylpiperidinyl fragment and N-(substituted phenyl)acetamide unit demonstrated significant antibacterial activities, which were considerably potent compared to standard agents (Yang & Bao, 2017).

Future Directions

The synthesized compounds, including “N-[4-({3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide”, showed promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections . This suggests that future research could focus on further exploring the antimicrobial properties of this compound.

properties

IUPAC Name

N-[4-[[3-(4-bromophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN6O3S/c1-14(31)25-16-8-10-17(11-9-16)26-21-19-4-2-3-5-20(19)30-22(27-21)23(28-29-30)34(32,33)18-12-6-15(24)7-13-18/h2-13H,1H3,(H,25,31)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXHMHRLYCIHFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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